Direct Head-to-Head Comparison: AKT-IN-20 (Akt-I-1,2) vs. Analog Akt-I-1 Demonstrates Distinct Isoform Selectivity
In a direct comparative study from the original characterization paper, AKT-IN-20 (referred to as Akt-I-1,2) demonstrated a clear quantitative difference in isoform selectivity compared to its closest analog, Akt-I-1. AKT-IN-20 inhibits both Akt1 (IC50 = 2.7 μM) and Akt2 (IC50 = 21 μM), whereas Akt-I-1 inhibits only Akt1 (IC50 = 4.6 μM) [1]. Neither compound inhibits Akt3. This difference is critical for experiments requiring dual Akt1/2 inhibition without affecting Akt3.
| Evidence Dimension | Isoform-specific inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Akt1: 2.7 μM; Akt2: 21 μM; Akt3: No inhibition |
| Comparator Or Baseline | Akt-I-1: Akt1: 4.6 μM; Akt2: No inhibition; Akt3: No inhibition |
| Quantified Difference | AKT-IN-20 shows dual Akt1/Akt2 inhibition, while Akt-I-1 is Akt1-selective. For Akt1, AKT-IN-20 is ~1.7-fold more potent. |
| Conditions | In vitro kinase activity assay; recombinant Akt1, Akt2, and Akt3 isoforms. |
Why This Matters
For research dissecting the non-redundant roles of AKT isoforms, AKT-IN-20 provides a well-characterized tool for dual Akt1/2 inhibition, whereas Akt-I-1 is only suitable for Akt1-specific studies.
- [1] Barnett, S. F., et al. (2005). Identification and characterization of pleckstrin-homology-domain-dependent and isoenzyme-specific Akt inhibitors. *Biochemical Journal*, 385(Pt 2), 399–408. View Source
